molecular formula C10H10O2 B2377312 2,3,4,5-Tetrahydro-1-benzoxepin-4-one CAS No. 21503-01-5

2,3,4,5-Tetrahydro-1-benzoxepin-4-one

Cat. No.: B2377312
CAS No.: 21503-01-5
M. Wt: 162.188
InChI Key: MFXIYXBEEPNZRP-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1-benzoxepin-4-one is an organic compound that belongs to the group of oxepines. It has a molecular weight of 162.19 . The compound is also known as methylenedioxybenzene or tetrahydrobenzodioxepin.


Molecular Structure Analysis

The IUPAC name for this compound is 2,3-dihydrobenzo[b]oxepin-4(5H)-one . The InChI code is 1S/C10H10O2/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2 .


Chemical Reactions Analysis

The preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds have been reported . Ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one to give an acrylamide readily occurs when N-alkylation is attempted .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Conformational Analysis

  • Conformational Behavior : The conformational behavior of 2,3,4,5-Tetrahydro-1-benzoxepin and its derivatives has been studied using nuclear magnetic resonance. Different conformations like chair and twist-boat are observed, influenced by various factors like steric, electrostatic, and electronic interactions (Lachapelle & St-Jacques, 1987).

Synthetic Applications

  • Synthetic Methodologies : Novel synthetic approaches for 2,3,4,5-Tetrahydro-1-benzoxepin derivatives have been developed, including multibond-forming processes and ring-closing metathesis. These methods facilitate the creation of pharmacologically active heterocyclic scaffolds (Calder et al., 2015).

  • Catalytic Synthesis : A three-component one-pot, catalytic approach for synthesizing 2,3,4,5-Tetrahydro-1H-2-benzazepines has been developed. This efficient method uses a rhodium catalyst and achieves excellent yields with diverse anilines (Vieira & Alper, 2008).

  • Palladium-Catalyzed Reactions : The synthesis of 2-substituted-4-benzoxepines through a palladium-catalyzed aromatic substitution followed by an intramolecular Heck sequence is another innovative method. This approach allows for the creation of benzoxepines with a variety of substituents (Lautens et al., 2002).

Pharmacological and Biological Applications

  • Potential Antiparasitic Activity : Tetrahydro-1-benzazepines, closely related to 2,3,4,5-Tetrahydro-1-benzoxepin, have shown potential as antiparasitic drugs. They are being investigated for treating diseases like chagas disease and leishmaniasis (Macías et al., 2016).

  • Muscarinic Receptor Antagonism : Derivatives of tetrahydro-[1H]-2-benzazepin-4-ones, structurally similar to 2,3,4,5-Tetrahydro-1-benzoxepin, have been developed as potentially selective muscarinic (M3) receptor antagonists. These compounds have shown promising pharmacological profiles (Bradshaw et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

3,5-dihydro-2H-1-benzoxepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-9-5-6-12-10-4-2-1-3-8(10)7-9/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXIYXBEEPNZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-chromanone (9.54 g, 64.3 mmol) in diethyl ether at 0° C. was slowly added boron trifluoride diethyl etherate (16.3 ml, 128.6 mmol), followed by the dropwise addition of 2M TMSCHN2 in diethyl ether. The mixture was allowed to stir for 1 hour at 0° C. before diluting with sat. sodium bicarbonate solution and diethyl ether. The organic phase was dried, concentrated, and purified on silica to give 2,3-dihydro-5H-benzo[b]oxepin-4-one.
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Synthesis routes and methods II

Procedure details

To a solution of 4-chromanone (1 eq, 16.8 mmol, 2.5 g) in anhydrous diethyl ether (70 ml) at 0° C., boron trifluoride diethyl etherate (1.1 eq, 18.6 mmol, 2.4 ml) was added dropwise followed by the dropwise addition of 2M TMS diazomethane in ether (1.1 eq, 18.6 mmol, 9.2 ml), and stirred at 0° C. under N2 for 1 hr. Saturated NaHCO3 aq was carefully added (100 ml) and the reaction extracted into diethyl ether, the organic layer was then washed with water before drying over MgSO4, filtering and absorbing onto silica. The crude material was then purified on the ISCO companion system running a gradient from 0% ethyl acetate/petrol to 20% ethyl acetate/petrol. This gave 2,3-dihydro-5H-benzo[b]oxepin-4-one as a yellow oil (1.15 g, yield 42%).
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